molecular formula C18H23Cl2N B15082673 N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride

N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride

Cat. No.: B15082673
M. Wt: 324.3 g/mol
InChI Key: BPYTZPUTMZNDSR-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, a propyl group, and a phenylbenzylamine moiety. It is commonly used in scientific research due to its reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride typically involves the reaction of N-propyl-alpha-phenylbenzylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as automated synthesis and in-line monitoring, are often employed to enhance efficiency and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, producing amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, toluene), base (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), acidic or neutral conditions.

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions.

Major Products

    Substitution: Derivatives with new functional groups replacing the chloroethyl group.

    Oxidation: Oxides or ketones.

    Reduction: Amines or alcohols.

Scientific Research Applications

N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical properties.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This compound may also modulate signaling pathways, affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride can be compared with other similar compounds, such as:

    N-(2-Chloroethyl)-N-methyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of a methyl group instead of a propyl group.

    N-(2-Chloroethyl)-N-ethyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an ethyl group instead of a propyl group.

    N-(2-Chloroethyl)-N-isopropyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an isopropyl group instead of a propyl group.

These compounds share similar reactivity and applications but may exhibit different pharmacokinetic and pharmacodynamic properties due to variations in their alkyl groups.

Conclusion

This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new compounds, investigation of biological processes, and development of therapeutic agents. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization in various fields.

Properties

Molecular Formula

C18H23Cl2N

Molecular Weight

324.3 g/mol

IUPAC Name

N-benzhydryl-N-(2-chloroethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C18H22ClN.ClH/c1-2-14-20(15-13-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,2,13-15H2,1H3;1H

InChI Key

BPYTZPUTMZNDSR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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